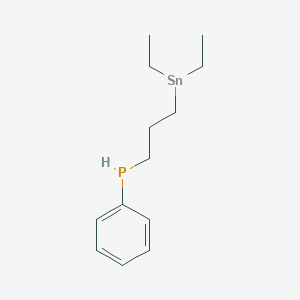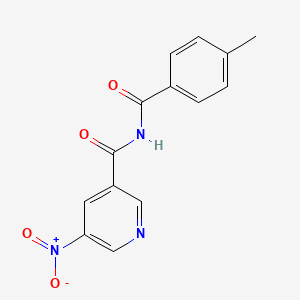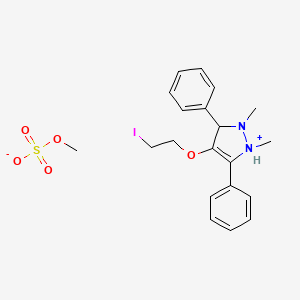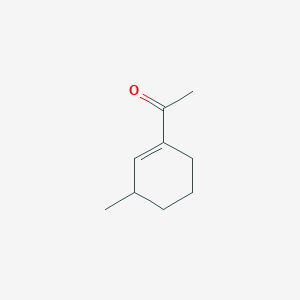
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride is a complex organic compound known for its unique structure and reactivity. This compound is part of the larger family of methanonaphthalene derivatives, which are characterized by their polycyclic frameworks. The presence of the carbonyl chloride functional group makes it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride typically involves the hydrogenation of methanonaphthalene derivatives followed by chlorination. The hydrogenation process is carried out under high pressure and temperature using a suitable catalyst such as palladium on carbon. The resulting octahydro derivative is then treated with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), and thiols (RSH) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters, thioesters.
Applications De Recherche Scientifique
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. Molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that can alter their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octahydro-1,6-methanonaphthalene-1(2H)-carboxylic acid
- Octahydro-1,6-methanonaphthalene-1(2H)-methyl ester
- Octahydro-1,6-methanonaphthalene-1(2H)-amine
Uniqueness
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical reactions that are not possible with its carboxylic acid, ester, or amine counterparts.
Propriétés
Numéro CAS |
57386-97-7 |
|---|---|
Formule moléculaire |
C12H17ClO |
Poids moléculaire |
212.71 g/mol |
Nom IUPAC |
tricyclo[5.3.1.03,8]undecane-3-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c13-11(14)12-5-1-2-9-6-8(7-12)3-4-10(9)12/h8-10H,1-7H2 |
Clé InChI |
JDPDOJANXKNMKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3CCC2C(C1)(C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


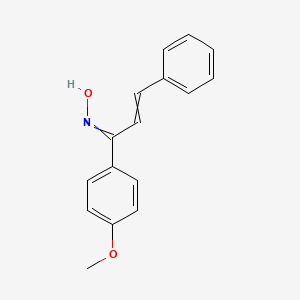
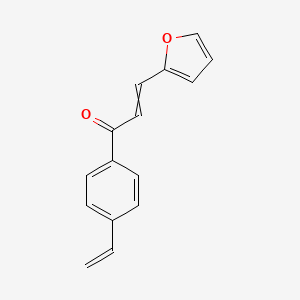
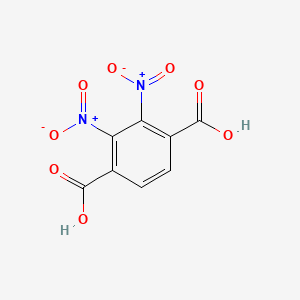

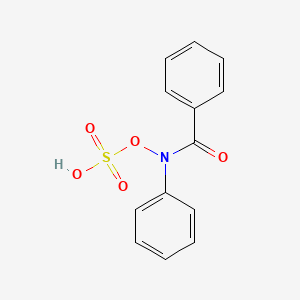

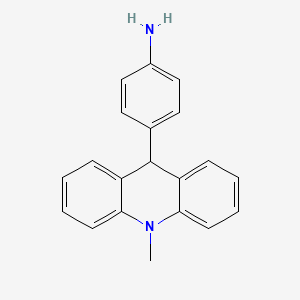
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
